molecular formula C16H15NO2S2 B3017273 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034540-35-5

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B3017273
CAS No.: 2034540-35-5
M. Wt: 317.42
InChI Key: DCRJUHXGLCKNPQ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H15NO2S2 and its molecular weight is 317.42. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

In the study of heteroaromatic decarboxylative Claisen rearrangement reactions, furan-2-ylmethyl and thiophen-2-ylmethyl derivatives, including compounds similar to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide, undergo reactions to yield disubstituted heteroaromatic products. This process is facilitated by N,O-bis(trimethylsilyl)acetamide-potassium acetate, showcasing the compound's role in synthesizing complex heteroaromatic structures with potential applications in developing new materials or pharmaceuticals (Craig et al., 2005).

Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides

Another research application involves the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis. This method highlights the compound's versatility and its potential application in the synthesis of environmentally friendly, high-yield products under mild conditions (Raju et al., 2022).

Facile Electrochemical Polymerization

The compound's utility extends to the electrochemical polymerization of 2-(thiophen-2-yl)furan, leading to new materials with enhanced capacitance properties. This study illustrates the potential of such compounds in developing advanced materials for supercapacitor applications, showcasing the importance of heteroaromatic compounds in energy storage technologies (Mo et al., 2015).

Antimicrobial Activity

Additionally, derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of furan-2-ylmethyl and thiophen-2-ylmethyl structures in contributing to the development of new antimicrobial agents. This highlights the compound's relevance in addressing the growing need for novel antimicrobials in the fight against drug-resistant pathogens (Arora et al., 2013).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-thiophen-3-yl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c18-16(8-13-4-7-20-12-13)17(9-14-3-5-19-11-14)10-15-2-1-6-21-15/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRJUHXGLCKNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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